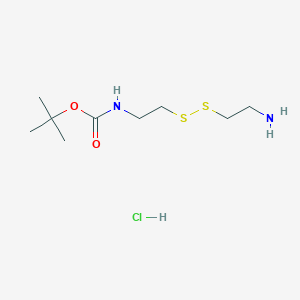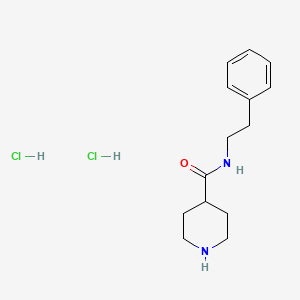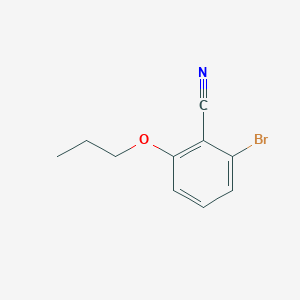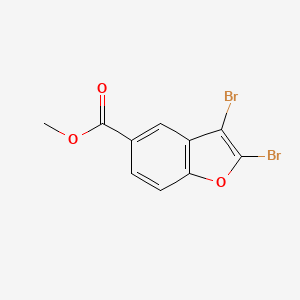
2,3-Bromo-5-benzofurancarboxylic acid methyl ester
Descripción general
Descripción
2,3-Bromo-5-benzofurancarboxylic acid methyl ester is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 2 and 3 positions of the benzofuran ring and a carboxylic acid methyl ester group at the 5 position.
Métodos De Preparación
The synthesis of 2,3-Bromo-5-benzofurancarboxylic acid methyl ester typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of 5-benzofurancarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2,3-dibromo-5-benzofurancarboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2,3-Bromo-5-benzofurancarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include:
- Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH).
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
- Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Bromo-5-benzofurancarboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing benzofuran rings.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bromo-5-benzofurancarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the benzofuran ring structure play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
2,3-Bromo-5-benzofurancarboxylic acid methyl ester can be compared with other benzofuran derivatives, such as:
2,3-Dibromo-5-benzofurancarboxylic acid: Similar structure but lacks the methyl ester group.
5-Bromo-2-benzofurancarboxylic acid methyl ester: Similar structure but bromine is only at the 5 position.
2,3-Dibromo-5-benzofurancarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2,3-dibromo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O3/c1-14-10(13)5-2-3-7-6(4-5)8(11)9(12)15-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJRFVROWNLEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


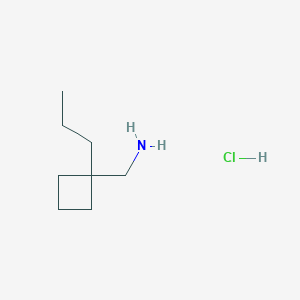
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)
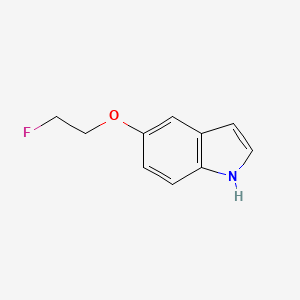
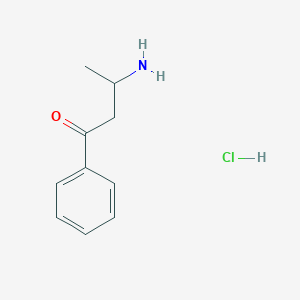
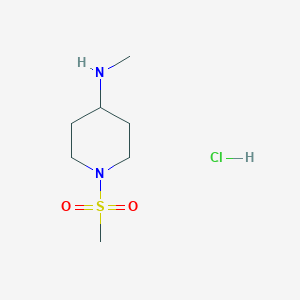
![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)
![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)
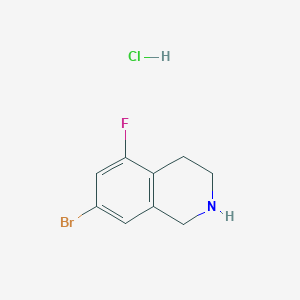
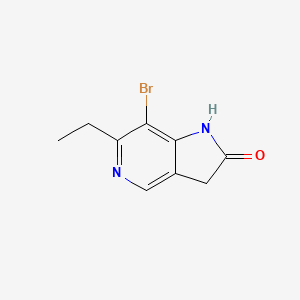
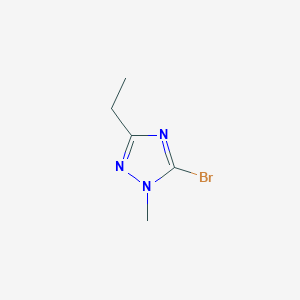
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)
